3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
This compound belongs to the quinazoline-2,4(1H,3H)-dione family, characterized by a bicyclic quinazoline core substituted with a 4-methoxybenzyl group at position 3 and a 3-(o-tolyl)-1,2,4-oxadiazole moiety at position 5. The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the 4-methoxybenzyl group may influence lipophilicity and binding interactions .
Properties
CAS No. |
1207014-18-3 |
|---|---|
Molecular Formula |
C25H20N4O4 |
Molecular Weight |
440.459 |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O4/c1-15-5-3-4-6-19(15)22-27-23(33-28-22)17-9-12-20-21(13-17)26-25(31)29(24(20)30)14-16-7-10-18(32-2)11-8-16/h3-13H,14H2,1-2H3,(H,26,31) |
InChI Key |
VUQACMMNMIFZND-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.44 g/mol. The structure includes a quinazoline core substituted with a methoxybenzyl group and an oxadiazole moiety, contributing to its biological activity.
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor properties. A study reported that compounds similar to This compound demonstrated inhibitory effects on human tumor cell lines. The average logGI50 values for various quinazoline derivatives ranged from -6.1 to -6.45, indicating potent growth inhibition against multiple cancer types .
The proposed mechanism involves the inhibition of specific kinases associated with tumor proliferation. Quinazoline derivatives have been shown to target vascular endothelial growth factor receptor 2 (VEGFR-2), leading to reduced angiogenesis in tumors . The presence of the oxadiazole group may enhance binding affinity to these targets.
Anti-inflammatory and Analgesic Effects
Quinazoline-based compounds have also been studied for their anti-inflammatory properties. Substituents at specific positions on the quinazoline ring can significantly enhance anti-inflammatory activity. For instance, compounds with methoxy or halogen substitutions at the C-6 position showed improved efficacy in reducing inflammation in animal models .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, with preliminary results suggesting efficacy against certain bacterial strains. The oxadiazole moiety is often associated with antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis .
Table 1: Biological Activity Summary of Quinazoline Derivatives
| Compound Name | IC50 (µM) | Activity Type | Reference |
|---|---|---|---|
| Compound 1 | 0.03 | VEGFR-2 Inhibition | |
| Compound 2 | 0.04 | Antitumor Activity | |
| Compound 3 | 0.06 | Anti-inflammatory | |
| Compound 4 | 0.05 | Antimicrobial |
Table 2: Structure-Activity Relationship (SAR) Insights
| Position on Quinazoline Ring | Substituent Type | Effect on Activity |
|---|---|---|
| C-2 | Hydroxyl | Increased potency |
| C-6 | Methoxy | Optimal activity |
| C-7 | Aromatic side chains | Enhanced binding |
Case Study 1: Antitumor Efficacy in Vivo
A study conducted on a mouse model demonstrated that administration of a related quinazoline derivative resulted in a significant reduction in tumor size after 21 days of treatment. The compound was administered at a dosage of 100 mg/kg/day and showed a growth inhibition rate of approximately 75% .
Case Study 2: Anti-inflammatory Response
In a controlled trial assessing the anti-inflammatory effects of quinazoline derivatives, subjects receiving the compound exhibited marked reductions in inflammatory markers compared to control groups. This suggests potential for therapeutic use in conditions characterized by chronic inflammation .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to three analogs with structural modifications in the benzyl or oxadiazole substituents (Table 1):
Table 1: Structural and Physicochemical Comparison
Functional and Pharmacological Insights
Substituent Effects on Binding Affinity The 4-methoxybenzyl group in the target compound likely enhances interactions with hydrophobic pockets in biological targets compared to the 4-chlorobenzyl group in , which may polarize the binding site.
Metabolic Stability
- The 1,2,4-oxadiazole ring in all analogs contributes to resistance against enzymatic degradation. However, the thiophene -containing compound may exhibit faster clearance due to sulfur’s susceptibility to oxidation.
Solubility and Bioavailability
Q & A
Q. What are the optimized synthetic routes for preparing 3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, and how can purification challenges be addressed?
- Methodological Answer : The compound’s quinazoline and oxadiazole moieties suggest multi-step synthesis, likely involving cyclization of thiourea intermediates with acid (e.g., HCl or H₂SO₄) to form oxadiazole rings . For example, refluxing thiourea derivatives in ethanol with hydrazine hydrate (80%) for 7 hours can yield triazole-thione intermediates, followed by cyclization under acidic conditions . Purification challenges (e.g., byproduct removal) may require column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in chloroform/ethanol mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with lattice parameters (e.g., a = 20.6555 Å, b = 8.1918 Å) can confirm stereochemistry and molecular packing .
- NMR : Key signals include methoxy protons (~δ 3.8 ppm in ¹H NMR), aromatic protons in the o-tolyl group (δ 6.5–7.5 ppm), and carbonyl carbons in quinazoline-dione (~δ 165–170 ppm in ¹³C NMR) .
- Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₂₈H₂₂N₄O₄) with <2 ppm error.
Q. What safety protocols are essential for handling intermediates and the final compound?
- Methodological Answer :
- Follow institutional Chemical Hygiene Plans (e.g., OSHA-compliant protocols) for advanced labs, including fume hood use, PPE (gloves, lab coats), and spill kits .
- Conduct a hazard assessment for reactive intermediates (e.g., isothiocyanates) and ensure waste disposal complies with EPA guidelines .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity sites. For example, oxadiazole’s electron-deficient nature may favor nucleophilic attacks at the C5 position .
- Molecular docking (AutoDock Vina) can simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) to prioritize derivatives .
Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assays: Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., batch-to-batch purity differences) .
Q. What strategies integrate AI and automation to optimize reaction conditions for scale-up?
- Methodological Answer :
- Implement closed-loop systems (e.g., AI-driven robotic platforms) to screen solvents, catalysts, and temperatures. For example, Bayesian optimization can reduce trials needed to maximize yield .
- Use COMSOL Multiphysics for fluid dynamics simulations in reactor design (e.g., ensuring uniform mixing in exothermic cyclization steps) .
Q. How can heterogeneous reaction conditions improve the sustainability of synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
